1,8-Di(oxiran-2-yl)octane
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Overview
Description
1,8-Di(oxiran-2-yl)octane, also known as 1,2,7,8-diepoxyoctane, is an organic compound that belongs to the class of epoxides. Epoxides are characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Di(oxiran-2-yl)octane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 1,8-octadiene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then further oxidized to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. Catalysts such as titanium silicalite-1 (TS-1) are commonly used in the epoxidation process. The reaction is typically carried out in a solvent like dichloromethane at controlled temperatures to ensure optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions: 1,8-Di(oxiran-2-yl)octane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide rings into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide rings, leading to the formation of different functionalized products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide rings under basic or acidic conditions
Major Products Formed:
Diols: Formed through the hydrolysis of the epoxide rings.
Alcohols: Resulting from the reduction of the epoxide rings.
Functionalized Derivatives: Produced through nucleophilic substitution reactions
Scientific Research Applications
1,8-Di(oxiran-2-yl)octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential mutagenic effects and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Employed in the production of epoxy resins, adhesives, and coatings .
Mechanism of Action
The mechanism of action of 1,8-Di(oxiran-2-yl)octane involves the reactivity of its epoxide rings. The strained three-membered rings are highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1,2,7,8-Diepoxyoctane: Another epoxide with similar reactivity and applications.
Epichlorohydrin: A simpler epoxide used in the production of epoxy resins.
Dicyclopentadiene diepoxide: Used in the synthesis of advanced materials and polymers
Uniqueness: 1,8-Di(oxiran-2-yl)octane is unique due to its specific structure, which allows for the formation of two epoxide rings. This dual functionality makes it a versatile intermediate in organic synthesis and enhances its reactivity compared to simpler epoxides .
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-[8-(oxiran-2-yl)octyl]oxirane |
InChI |
InChI=1S/C12H22O2/c1(3-5-7-11-9-13-11)2-4-6-8-12-10-14-12/h11-12H,1-10H2 |
InChI Key |
GUVXYYRRJCHAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCCCCCC2CO2 |
Origin of Product |
United States |
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